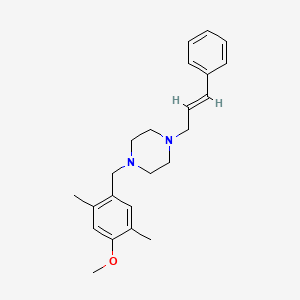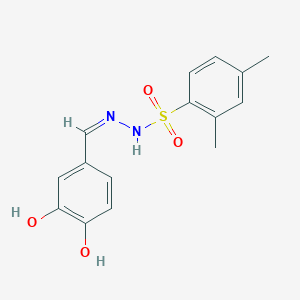![molecular formula C14H19N5O3 B6085818 N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B6085818.png)
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide, also known as AT-406, is a small molecule inhibitor of multiple cellular pathways that are associated with cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide inhibits the proteasome, a cellular complex that degrades proteins and plays a crucial role in regulating cell growth and survival. By inhibiting the proteasome, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can induce the accumulation of misfolded and damaged proteins in cancer cells, leading to their death. Additionally, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can inhibit the anti-apoptotic proteins Bcl-2 and Mcl-1, which are often overexpressed in cancer cells and contribute to their survival.
Biochemical and Physiological Effects:
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can inhibit tumor growth and metastasis in preclinical models of cancer. N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can also sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, making it a well-characterized compound. However, one limitation of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide is that it can inhibit multiple pathways, which can make it difficult to determine the specific mechanism of action in a given experiment.
Direcciones Futuras
There are several future directions for research on N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide. One area of interest is the development of combination therapies that include N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide and other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide. Additionally, there is a need for further preclinical studies to determine the safety and efficacy of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide in vivo, as well as clinical trials to evaluate its potential as a therapeutic agent for cancer.
Métodos De Síntesis
The synthesis of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide involves several steps, including the reaction of 4-aminobenzaldehyde with nitromethane to form 4-nitrobenzylideneimine. This intermediate is then reacted with cyclohexanecarboxylic acid to yield the desired product, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has been extensively studied in preclinical models of cancer, including breast, prostate, and colon cancer. Studies have shown that N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting multiple pathways, including the proteasome and the anti-apoptotic proteins Bcl-2 and Mcl-1.
Propiedades
IUPAC Name |
N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c15-14(18-19(21)22)17-12-8-6-11(7-9-12)16-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,20)(H3,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPSCWWYFLJPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(N''-nitrocarbamimidamido)phenyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6085749.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6085753.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)

![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![2-[(1-naphthylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6085789.png)
![2-[4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6085794.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)

![N-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6085835.png)
![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-nitrobenzamide](/img/structure/B6085839.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B6085841.png)
![[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B6085843.png)